molecular formula C12H19NO2 B196016 1,3-Dimethyl-5-nitroadamantane CAS No. 6588-68-7

1,3-Dimethyl-5-nitroadamantane

Cat. No.: B196016
CAS No.: 6588-68-7
M. Wt: 209.28 g/mol
InChI Key: FUZZFPVZJGQAKD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitroadamantane is an organic compound with the chemical formula C12H19NO2. It belongs to the adamantane family, which is characterized by a tricyclic structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine .

Scientific Research Applications

1,3-Dimethyl-5-nitroadamantane has been studied for various scientific research applications:

Mechanism of Action

Target of Action

It is suggested to be a potential neuroprotective agent , indicating that its targets could be related to neuronal function and health.

Mode of Action

As a potential neuroprotective agent , it might interact with its targets in a way that promotes neuronal health and function

Biochemical Pathways

Given its potential neuroprotective properties , it may influence pathways related to neuronal health and function. The downstream effects of these pathway alterations would likely contribute to the compound’s neuroprotective effects.

Result of Action

As a potential neuroprotective agent , it may exert effects that promote neuronal health and function

Safety and Hazards

Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided when handling “1,3-Dimethyl-5-nitroadamantane”. It is also recommended to avoid dust formation, ingestion, and inhalation of vapors or dust . The compound should be handled in accordance with good industrial hygiene and safety practices .

Future Directions

As for future directions, “1,3-Dimethyl-5-nitroadamantane” could be further studied for its potential neuroprotective effects . More research could also be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-nitroadamantane can be synthesized through several methods. One commonly used method involves the nitration of adamantane derivatives. The reaction typically involves the use of nitric acid in the presence of acetic anhydride as a solvent. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitroadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,3-Dimethyl-5-nitroadamantane can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Properties

IUPAC Name

1,3-dimethyl-5-nitroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZFPVZJGQAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344322
Record name 1,3-Dimethyl-5-nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6588-68-7
Record name 1,3-Dimethyl-5-nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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